molecular formula C35H55N9O16 B10799767 H-Ala-Ser-Thr-Thr-xiThr-Asn-Tyr-Thr-OH

H-Ala-Ser-Thr-Thr-xiThr-Asn-Tyr-Thr-OH

Cat. No.: B10799767
M. Wt: 857.9 g/mol
InChI Key: IWHCAJPPWOMXNW-DYPFCFDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ala-Ser-Thr-Thr-xiThr-Asn-Tyr-Thr-OH is a peptide sequence composed of the amino acids alanine, serine, threonine, asparagine, and tyrosine. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ser-Thr-Thr-xiThr-Asn-Tyr-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and other analytical techniques .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ser-Thr-Thr-xiThr-Asn-Tyr-Thr-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the tyrosine residue.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine .

Scientific Research Applications

H-Ala-Ser-Thr-Thr-xiThr-Asn-Tyr-Thr-OH: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in inhibiting HIV receptor binding, making it a potential therapeutic agent.

    Medicine: Explored for its potential in treating HIV/AIDS by preventing the virus from binding to host cells.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism by which H-Ala-Ser-Thr-Thr-xiThr-Asn-Tyr-Thr-OH exerts its effects involves binding to the HIV receptor on T lymphocytes. This binding inhibits the virus’s ability to attach to and infect host cells. The peptide interacts with specific molecular targets and pathways involved in the viral entry process .

Comparison with Similar Compounds

H-Ala-Ser-Thr-Thr-xiThr-Asn-Tyr-Thr-OH: can be compared to other peptides with similar sequences or functions:

Properties

Molecular Formula

C35H55N9O16

Molecular Weight

857.9 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14?,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-/m0/s1

InChI Key

IWHCAJPPWOMXNW-DYPFCFDDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O

Origin of Product

United States

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